![molecular formula C21H22N4O3 B2449530 2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one CAS No. 2034468-61-4](/img/structure/B2449530.png)
2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one
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Overview
Description
2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Synthesis Techniques
Metabolism Pathways
The study on the metabolism of novel antidepressants like Lu AA21004, which shares structural similarities with the compound , highlights the involvement of various cytochrome P450 enzymes in oxidative metabolism processes. This research provides insight into the complex metabolic pathways that such compounds undergo, involving multiple enzymatic reactions leading to various metabolites. Such studies are crucial for understanding the biotransformation and potential interactions of new drug candidates (Hvenegaard et al., 2012).
Synthetic Approaches
Electrooxidative cyclization methods have been employed to synthesize novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols, showcasing the versatility of synthetic techniques in creating structurally complex molecules from simpler precursors. This highlights the ongoing development of synthetic methodologies that can be applied to the synthesis of compounds similar to the one (Okimoto et al., 2012).
Potential Pharmacological Applications
Pharmacological Effects on Learning and Memory
Research into the synthesis and effects of certain piperazine-1-yl ethyl acetates on learning and memory in mice demonstrates the potential pharmacological applications of structurally related compounds. By studying these effects, researchers can explore the therapeutic potential of new compounds for treating cognitive impairments or enhancing memory (Li Ming-zhu, 2012).
Antimicrobial Activity
New pyridine derivatives have been synthesized and evaluated for their antimicrobial activity, providing a basis for the development of novel antibacterial agents. This indicates the potential of compounds with similar structures to act as effective treatments against various bacterial infections (Patel et al., 2011).
Mechanism of Action
Target of Action
Benzoxazole derivatives have been found to interact with various biological receptors due to their structural similarity to nucleic bases adenine and guanine .
Mode of Action
Benzoxazole derivatives have been known to exhibit a wide range of pharmacological applications like anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, h2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents . The mechanism of action often involves interaction with biological receptors and modulation of biochemical pathways.
Biochemical Pathways
Benzoxazole derivatives have been known to interact with various biochemical pathways, leading to a wide range of pharmacological effects .
Result of Action
Benzoxazole derivatives have been known to induce a wide range of effects at the molecular and cellular level, contributing to their pharmacological activity .
properties
IUPAC Name |
2-[2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-6-cyclopropylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-19-10-9-16(14-7-8-14)23-25(19)13-20(27)24-11-3-4-15(12-24)21-22-17-5-1-2-6-18(17)28-21/h1-2,5-6,9-10,14-15H,3-4,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTZRTSUHVRPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)C=CC(=N2)C3CC3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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